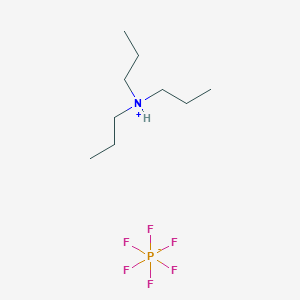

Tripropylammonium hexafluorophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H22F6NP |

|---|---|

Poids moléculaire |

289.24 g/mol |

Nom IUPAC |

tripropylazanium hexafluorophosphate |

InChI |

InChI=1S/C9H21N.F6P/c1-4-7-10(8-5-2)9-6-3;1-7(2,3,4,5)6/h4-9H2,1-3H3;/q;-1/p+1 |

Clé InChI |

NCMLKPFYYXZMSH-UHFFFAOYSA-O |

SMILES canonique |

CCC[NH+](CCC)CCC.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

Tripropylammonium Hexafluorophosphate: A Technical Guide to Synthesis and Characterization

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the synthesis and characterization of tripropylammonium (B8586437) hexafluorophosphate (B91526) ([TPA]PF₆), an ionic liquid with applications in electrochemistry and materials science.

Introduction

Tripropylammonium hexafluorophosphate, with the chemical formula C₉H₂₂F₆NP, is an organic salt consisting of a tripropylammonium cation and a hexafluorophosphate anion.[1] It is typically a white crystalline solid soluble in polar solvents.[1] The hexafluorophosphate anion (PF₆⁻) is known for its octahedral structure, stability, and low nucleophilicity, which classifies it as a non-coordinating anion.[1] These properties make [TPA]PF₆ a valuable compound in various applications, including as an electrolyte in batteries, in solvent systems for electrochemical studies, and in the formulation of liquid crystalline materials.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially relevant method is metathesis, also known as counterion exchange. Other methods include direct neutralization and electrochemical synthesis.

2.1 Synthesis Strategies

-

Metathesis (Counterion Exchange): This is the most widely used approach, primarily due to its efficiency and the commercial availability of starting materials.[1] It involves the reaction of a tripropylammonium salt, typically a halide like tripropylammonium bromide, with an alkali metal hexafluorophosphate, such as potassium hexafluorophosphate (KPF₆).[1] The reaction is driven by the precipitation of the less soluble product salt from the reaction medium.[1] Aqueous metathesis with KPF₆ can achieve high exchange efficiencies.[1]

-

Direct Neutralization: This method involves the direct reaction of tripropylamine (B89841) with hexafluorophosphoric acid (HPF₆).[1] While this approach offers high atom economy, it requires careful handling due to the corrosive nature of the acid and potential byproducts.[1]

-

Reaction with Pyridinium Hexafluorophosphate: Pyridinium hexafluorophosphate can serve as a convenient starting material. Tripropylamine, being a stronger base than pyridine (B92270), can displace pyridine to form the desired this compound. This method is often simple, occurs at room temperature, and can produce high-purity products in good yields.[2]

-

Electrochemical Synthesis: This emerging technique avoids the use of stoichiometric chemical reagents by electrochemically generating hexafluorophosphate anions from phosphorus compounds in the presence of a fluoride (B91410) source. These anions then combine in situ with the tripropylammonium cations.[1]

2.2 Experimental Protocol: Metathesis Reaction

This protocol describes the synthesis of this compound from tripropylammonium bromide and potassium hexafluorophosphate. The methodology is adapted from a similar procedure for a related quaternary ammonium (B1175870) salt.[3]

Materials:

-

Tripropylammonium bromide

-

Potassium hexafluorophosphate (KPF₆)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve potassium hexafluorophosphate (1.0 molar equivalent) in a minimum amount of deionized water.

-

Dissolve tripropylammonium bromide (1.0 molar equivalent) in dichloromethane.

-

-

Reaction:

-

Combine the two solutions in a flask equipped with a magnetic stirrer.

-

Stir the resulting biphasic mixture vigorously at room temperature for 24 hours to ensure complete ion exchange.

-

-

Separation and Washing:

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the lower organic phase (dichloromethane layer), which now contains the this compound.

-

Wash the organic phase three times with small portions of deionized water to remove any remaining potassium bromide and other water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent.

-

Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield a solid product.

-

-

Final Drying:

-

Dry the resulting white solid under vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual solvent and moisture.

-

2.3 Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via metathesis.

Characterization

The synthesized this compound must be characterized to confirm its identity, purity, and physical properties. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the tripropylammonium cation by identifying the chemical environment of the different protons.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the dried product in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Analysis: Integrate the peaks and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Expected Data: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the tripropylammonium cation.

| Assignment (CH₃-CH₂-CH₂-N⁺) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N⁺-CH ₂- | 3.1 - 3.3 | Multiplet | 6H |

| -CH ₂- | 1.6 - 1.8 | Multiplet | 6H |

| CH ₃- | 0.9 - 1.0 | Triplet | 9H |

| Note: Chemical shifts are approximate and can vary based on the solvent used. Data is analogous to similar tetra-alkylammonium salts.[4][5] |

3.2 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the typical mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the C-H bonds of the alkyl chains and the P-F bonds of the hexafluorophosphate anion.

Expected Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2800-3000 | C-H stretching (alkyl chains) |

| ~1470 | C-H bending (alkyl chains) |

| ~830-840 | P-F stretching (PF₆⁻ anion) |

3.3 Thermal Analysis (TGA/DSC)

Thermal analysis provides information about the thermal stability and phase behavior of the material.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is used to determine the decomposition temperature and overall thermal stability of the ionic liquid.[8] this compound is reported to be thermally stable up to approximately 240°C.[1]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[9] It is used to identify thermal transitions such as melting point, crystallization, and glass transitions.[10]

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).[7]

-

Data Acquisition:

-

TGA: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30°C to 600°C).[7]

-

DSC: Heat the sample at a controlled rate (e.g., 10 K/min) to observe endothermic (melting) and exothermic (decomposition) events.[3]

-

-

Analysis:

-

TGA: Determine the onset temperature of decomposition (T_onset), which indicates the upper limit of thermal stability.

-

DSC: Determine the peak temperature of the melting endotherm.

-

Expected Data:

| Analysis Technique | Parameter | Typical Value |

| TGA | Onset Decomposition Temperature (T_onset) | ~240 °C |

| DSC | Melting Point (T_m) | Varies (Ionic liquid melting points are structure-dependent) |

3.4 Characterization-Property Relationship Diagram

Caption: Relationship between analytical techniques and determined properties.

Safety Considerations

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hexafluorophosphate salts can undergo hydrolysis under acidic conditions to release toxic and corrosive hydrofluoric acid (HF).[1] Avoid contact with strong acids.

-

The synthesis should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is readily achievable through well-established methods, particularly metathesis, which offers high yields and purity. Its successful synthesis and purification can be confirmed through a suite of standard characterization techniques. NMR and FTIR spectroscopy verify the chemical structure and functional groups, while TGA and DSC provide critical data on its thermal stability and phase behavior. This guide provides the foundational protocols and expected data for researchers working with this versatile ionic liquid.

References

- 1. Buy this compound [smolecule.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 4. TETRAPROPYLAMMONIUM HEXAFLUOROPHOSPHATE(12110-21-3) 1H NMR spectrum [chemicalbook.com]

- 5. Tetrabutylammonium hexafluorophosphate(3109-63-5) 1H NMR spectrum [chemicalbook.com]

- 6. [PDF] Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | Semantic Scholar [semanticscholar.org]

- 7. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. mdpi.com [mdpi.com]

- 9. mt.com [mt.com]

- 10. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to the Chemical Properties of Tripropylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylammonium (B8586437) hexafluorophosphate (B91526), with the chemical formula C₉H₂₂F₆NP, is an organic salt consisting of a tripropylammonium cation and a hexafluorophosphate anion.[1] This compound is typically a white crystalline solid and is recognized for its solubility in polar organic solvents.[1] Its notable ionic conductivity and thermal stability make it a valuable material in various scientific and industrial applications, particularly in the fields of electrochemistry and materials science.[1] This technical guide provides an in-depth overview of the core chemical properties of tripropylammonium hexafluorophosphate, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes involving this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in research and development.

General Properties

| Property | Value | Source |

| IUPAC Name | tripropylazanium;hexafluorophosphate | [1] |

| Molecular Formula | C₉H₂₂F₆NP | [1] |

| Molecular Weight | 289.24 g/mol | [1] |

| CAS Number | 92416-28-9 | [2] |

| Canonical SMILES | CCC--INVALID-LINK--CCC.F--INVALID-LINK--(F)(F)(F)F | [1] |

| InChI Key | NCMLKPFYYXZMSH-UHFFFAOYSA-O | [1] |

Physical Properties

| Property | Value | Notes |

| Appearance | White crystalline solid | [1] |

| Melting Point | 159 - 168 °C | Varies with the crystallization solvent. For example, 168 °C when crystallized from methanol (B129727)/diethyl ether and 159 °C from pure acetonitrile (B52724). |

| Thermal Stability | Stable up to approx. 240 °C | Decomposition begins above this temperature, with the evolution of hydrogen fluoride.[1] |

| Solubility | Soluble in polar solvents such as DMSO (200 mg/mL), acetonitrile, and methanol. | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, with the most common being a counterion exchange reaction. Its characterization relies on standard analytical techniques to confirm its structure and purity.

Synthesis Workflow

The synthesis of this compound typically involves a two-step process: the formation of a tripropylammonium salt with a simple halide, followed by an anion exchange reaction to introduce the hexafluorophosphate anion.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Anion Exchange

This protocol describes a representative method for synthesizing this compound.

Materials:

-

Tripropylamine

-

A suitable alkylating agent (e.g., propyl bromide)

-

Ammonium (B1175870) hexafluorophosphate (NH₄PF₆)

-

Solvents (e.g., ethanol, water, diethyl ether)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Formation of Tripropylammonium Halide:

-

In a round-bottom flask, dissolve tripropylamine in a suitable solvent like ethanol.

-

Slowly add an equimolar amount of the alkylating agent (e.g., propyl bromide) to the solution while stirring.

-

Heat the mixture under reflux for several hours to ensure the completion of the quaternization reaction.

-

After cooling, the tripropylammonium halide salt may precipitate. If not, the solvent can be removed under reduced pressure. The crude product can be washed with a non-polar solvent like diethyl ether to remove unreacted starting materials.

-

-

Anion Exchange Reaction:

-

Dissolve the synthesized tripropylammonium halide in a minimum amount of deionized water.

-

In a separate beaker, prepare a saturated aqueous solution of ammonium hexafluorophosphate.

-

Slowly add the ammonium hexafluorophosphate solution to the tripropylammonium halide solution with vigorous stirring.

-

A white precipitate of this compound will form due to its lower solubility in water compared to the halide salt.

-

Continue stirring for a few hours to ensure complete precipitation.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it several times with cold deionized water to remove the ammonium halide byproduct.

-

Further purify the product by recrystallization from a suitable solvent system, such as a mixture of acetonitrile and water or methanol and diethyl ether.

-

Dry the purified crystals under vacuum to obtain the final product.

-

Experimental Protocol: Characterization

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl groups of the cation. Typically, a triplet for the terminal methyl (CH₃) protons, a multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another multiplet for the methylene protons adjacent to the nitrogen atom are observed.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a doublet for the six equivalent fluorine atoms of the PF₆⁻ anion, coupled to the phosphorus-31 nucleus.

-

³¹P NMR: The phosphorus-31 NMR spectrum will exhibit a septet due to coupling with the six equivalent fluorine atoms.

Typical NMR Parameters:

-

Spectrometer: 300 MHz or higher field instrument.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetonitrile (CD₃CN).[3]

-

¹H NMR: Spectral width of -2 to 18 ppm, relaxation delay of 1.5 s, and 16 scans.[4]

-

³¹P NMR: Spectral width of -100 to 250 ppm, relaxation delay of 3.0 s, and 32 scans with proton decoupling.[4]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and melting point.

Typical TGA/DSC Parameters:

-

Apparatus: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

-

Sample Size: 3-10 mg.[5]

-

Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50-60 mL/min.[5]

-

Heating Rate: A linear heating rate of 10 °C/min.[5]

-

Temperature Range: Typically from room temperature to 500-600 °C.[5]

The DSC curve will show an endothermic peak corresponding to the melting point of the compound. The TGA curve will indicate the onset temperature of decomposition, which for this compound is around 240 °C.[1]

Applications in Electrochemistry

A primary application of this compound is as an electrolyte in electrochemical devices, such as batteries and supercapacitors, due to its high ionic conductivity.[1]

Role in an Electrochemical Cell

In an electrochemical cell, this compound dissociates into tripropylammonium cations ([(CH₃CH₂CH₂)₃NH]⁺) and hexafluorophosphate anions (PF₆⁻). These ions are responsible for conducting charge between the anode and the cathode.

Caption: Ion movement in an electrochemical cell.

Safety and Handling

This compound should be handled with care in a laboratory setting. The hexafluorophosphate anion can hydrolyze in the presence of acid to produce toxic hydrofluoric acid.[1] Therefore, it is important to avoid contact with strong acids and moisture. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile organic salt with a valuable combination of chemical and physical properties. Its high ionic conductivity and good thermal stability make it a compound of interest for applications in electrochemistry and materials science. This guide has provided a comprehensive overview of its core properties, detailed methodologies for its synthesis and characterization, and a visualization of its role in key processes, serving as a valuable resource for researchers and professionals in the field.

References

A Comprehensive Technical Guide to Tripropylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tripropylammonium (B8586437) hexafluorophosphate (B91526), a compound of interest in various scientific and research applications. This document outlines its fundamental chemical properties, including its CAS number and molecular structure, to support its use in experimental and developmental settings.

Chemical and Physical Properties

Tripropylammonium hexafluorophosphate is an organic salt consisting of a tripropylammonium cation and a hexafluorophosphate anion.[1] It is typically a white crystalline solid and is soluble in polar solvents.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 92416-28-9 | [2][3][4] |

| Molecular Formula | C9H22F6NP | [1][2] |

| Molecular Weight | 289.24 g/mol | [1][2] |

| IUPAC Name | tripropylazanium;hexafluorophosphate | [1] |

| Canonical SMILES | CCC--INVALID-LINK--CCC.F--INVALID-LINK--(F)(F)(F)F | [1] |

| InChI Key | NCMLKPFYYXZMSH-UHFFFAOYSA-O | [1] |

Molecular Structure

The molecular structure of this compound is characterized by the ionic bond between the tripropylammonium cation and the hexafluorophosphate anion. The cation features a central nitrogen atom bonded to three propyl groups and a hydrogen atom. The hexafluorophosphate anion has an octahedral geometry with a central phosphorus atom bonded to six fluorine atoms.[1]

Caption: Ionic structure of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound can vary, a general methodology involves the reaction of tripropylamine (B89841) with hexafluorophosphoric acid.

General Synthesis Method:

-

Preparation of Hexafluorophosphoric Acid: This is often generated in situ or used as a commercially available solution.

-

Reaction: Tripropylamine is slowly added to a stirred solution of hexafluorophosphoric acid under controlled temperature conditions, typically in a suitable solvent.

-

Purification: The resulting salt is then isolated and purified, often through recrystallization, to yield the final product.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed experimental conditions and safety precautions.

This guide is intended for research purposes only and not for human or veterinary use.[2]

References

Solubility of Tripropylammonium Hexafluorophosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylammonium (B8586437) hexafluorophosphate (B91526) ([TPA][PF6]) is an organic salt consisting of a tripropylammonium cation and a hexafluorophosphate anion.[1] As a member of the ionic liquid family, it exhibits properties such as high ionic conductivity, thermal stability, and a wide electrochemical window, making it a compound of interest in various applications, including as an electrolyte in batteries and in solvent systems for electrochemical studies.[1] Its solubility in organic solvents is a critical parameter for its application in these fields, dictating its utility in solution-based processes. This guide provides a comprehensive overview of the available data on the solubility of tripropylammonium hexafluorophosphate in organic solvents, details relevant experimental protocols, and presents logical workflows for its synthesis and solubility determination.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on product data sheets and general knowledge of similar hexafluorophosphate salts, a qualitative understanding of its solubility profile can be established. The compound is generally soluble in polar organic solvents.

One specific quantitative data point has been reported by a commercial supplier:

| Solvent | Chemical Formula | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL (691.47 mM) | Not Specified | Requires sonication to dissolve[2] |

It is important to note that this value should be considered as an estimate, as it is not accompanied by a detailed experimental protocol or specific temperature conditions.

For comparison, related tetra-alkylammonium hexafluorophosphate salts, such as tetrabutylammonium (B224687) hexafluorophosphate, are known to be soluble in solvents like acetonitrile (B52724) and methanol (B129727) at concentrations around 0.1 g/mL. Given the structural similarity, it can be inferred that this compound exhibits comparable solubility in these polar aprotic solvents. Hexafluorophosphate salts, in general, are also known to be soluble in dichloromethane, dimethylformamide (DMF), and acetone.[3]

Experimental Protocols

Method 1: Isothermal Saturation and Gravimetric Analysis

This is a classical and straightforward method for determining solubility.

Protocol:

-

Sample Preparation: Dry the this compound under vacuum to remove any residual moisture. Use anhydrous organic solvents of high purity.

-

Equilibration: Prepare a series of vials, each containing a known volume of a specific organic solvent. Add an excess amount of this compound to each vial to create a saturated solution with a solid phase present.

-

Temperature Control: Place the vials in a thermostated shaker or a water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitation: Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure the separation of the solid from the liquid phase, the samples can be centrifuged.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe equipped with a filter to prevent the transfer of any solid particles.

-

Quantification: Transfer the collected supernatant to a pre-weighed vial. Determine the mass of the dissolved salt by evaporating the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature below the decomposition temperature of the salt (which is approximately 240°C).[1]

-

Calculation: The solubility can then be calculated in various units (e.g., g/L, mol/L, or g/100g of solvent) based on the mass of the dissolved salt and the volume or mass of the solvent.

Method 2: Cloud Point Titration

This method is useful for determining the temperature-dependent solubility and constructing phase diagrams.

Protocol:

-

Sample Preparation: Prepare a series of mixtures of this compound and the organic solvent with known compositions in sealed, transparent vials.

-

Heating and Cooling Cycles: Place the vials in a temperature-controlled bath equipped with a magnetic stirrer and a light source and detector.

-

Observation:

-

For systems exhibiting an Upper Critical Solution Temperature (UCST), start from a two-phase system at a lower temperature and slowly heat the mixture while stirring. The temperature at which the mixture becomes clear (a single phase) is the cloud point.

-

For systems exhibiting a Lower Critical Solution Temperature (LCST), start from a single-phase system at a higher temperature and slowly cool the mixture until turbidity is observed.

-

-

Data Collection: Repeat the measurement for each composition to construct a solubility curve (temperature vs. composition).

Visualizations

Synthesis of this compound

A common method for synthesizing this compound is through a salt metathesis reaction, often involving the reaction of a tripropylammonium halide with a hexafluorophosphate salt.

Caption: Synthesis of [TPA][PF6] via salt metathesis.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the isothermal saturation method.

Caption: Isothermal saturation method workflow.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tripropylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid, tripropylammonium (B8586437) hexafluorophosphate (B91526). The information compiled herein is based on available scientific literature for structurally similar compounds and established analytical methodologies.

Thermal Stability Profile

A general trend for tetraalkylammonium hexafluorophosphates indicates that their thermal stability is influenced by the nature of the alkyl groups on the cation[2]. The decomposition mechanism for such compounds is proposed to proceed via the formation of a tertiary amine, an alkyl fluoride, and phosphorus pentafluoride[3].

Table 1: Anticipated Thermal Decomposition Data for Tripropylammonium Hexafluorophosphate

| Parameter | Anticipated Value | Method of Determination |

| Onset Decomposition Temp. (Tonset) | ~240 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temp. (Tpeak) | >250 °C | Differential Scanning Calorimetry (DSC) |

| Primary Decomposition Products | Tripropylamine, Propyl Fluoride, Phosphorus Pentafluoride | Pyrolysis-Gas Chromatography (Py-GC) |

Note: The values in this table are extrapolated from literature on similar compounds and should be confirmed by empirical analysis.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for evaluating the thermal stability of ionic liquids.

2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer (e.g., Perkin-Elmer Pyris V-3.81 or similar) is utilized[4].

-

Sample Preparation:

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[3][6].

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled, linear heating rate (e.g., 10°C/min or 20°C/min)[3][4].

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins. This is often calculated from the intersection of the baseline and the tangent of the decomposition curve[4].

-

The percentage of mass loss at different temperature intervals is calculated to understand the decomposition stages.

-

2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, and decomposition) of this compound as a function of temperature.

-

Instrumentation: A differential scanning calorimeter (e.g., Mettler-Toledo DSC-823 or similar) is used.

-

Sample Preparation:

-

Accurately weigh a small amount of the dried sample (typically 2-5 mg) into a clean, tared DSC pan (aluminum or hermitically sealed pan).

-

Seal the pan to ensure a controlled atmosphere during the analysis. An empty, sealed pan is used as a reference.

-

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Subject the sample to a controlled temperature program under a purge of inert gas (e.g., nitrogen). A typical program might involve:

-

Heating from ambient to a temperature above its expected melting point.

-

Cooling to a low temperature (e.g., -80°C) to observe crystallization.

-

A second heating scan to observe the glass transition and melting, as well as decomposition at higher temperatures[1].

-

-

A heating and cooling rate of 10°C/min is commonly used[1].

-

-

Data Analysis:

-

The DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization and decomposition.

-

The peak temperature of the decomposition exotherm provides information about the temperature at which the decomposition is most rapid.

-

Proposed Decomposition Pathway

The thermal decomposition of tetraalkylammonium hexafluorophosphates is generally understood to proceed through a specific pathway. The following diagram illustrates the proposed decomposition mechanism for this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

References

- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. edcc.com.cn [edcc.com.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajer.org [ajer.org]

electrochemical window of tripropylammonium hexafluorophosphate

An In-depth Technical Guide to the Electrochemical Window of Tripropylammonium (B8586437) Hexafluorophosphate (B91526)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylammonium hexafluorophosphate (TPAHPF₆) is a quaternary ammonium (B1175870) salt that sees utility as a supporting electrolyte in a variety of electrochemical applications. Its principle function in these systems is to provide ionic conductivity to the solution while remaining electrochemically inert over a wide potential range. This range of electrochemical inactivity is defined as the electrochemical window (EW). A broad electrochemical window is a critical attribute for an electrolyte, as it dictates the range of redox potentials that can be investigated or utilized without interference from the electrolyte itself. This guide provides a comprehensive overview of the factors governing the , methodologies for its determination, and expected performance based on related compounds.

The electrochemical window is fundamentally determined by the redox stability of its constituent ions: the tripropylammonium cation ([N(C₃H₇)₃H]⁺) and the hexafluorophosphate anion (PF₆⁻). The cathodic limit of the window is typically defined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.[1] However, the solvent and electrode material can also play a significant role in defining these limits.

Physicochemical Properties

This compound is a white crystalline solid soluble in polar organic solvents such as acetonitrile, propylene (B89431) carbonate, and N,N-dimethylformamide. The hexafluorophosphate anion is known for its high stability due to the strong phosphorus-fluorine bonds in its octahedral structure.

Electrochemical Window: Quantitative Data

The following table summarizes the electrochemical windows of various related quaternary ammonium hexafluorophosphate salts to provide a comparative context.

| Compound | Solvent (Supporting Electrolyte Concentration) | Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |

| Tetrabutylammonium Hexafluorophosphate | Acetonitrile (0.1 M) | Platinum | Ag/Ag⁺ | ~ +3.0 | ~ -3.2 | ~ 6.2 |

| Tetraethylammonium Hexafluorophosphate | Propylene Carbonate (0.1 M) | Glassy Carbon | Ag/AgCl | ~ +2.8 | ~ -2.9 | ~ 5.7 |

| Tetrapropylammonium Hexafluorophosphate | Acetonitrile (0.1 M) | Platinum | Ag/Ag⁺ | Est. ~ +3.0 | Est. ~ -3.0 | Est. ~ 6.0 |

Note: The values for Tetrapropylammonium Hexafluorophosphate are estimated based on the trends observed in related compounds. The actual experimental values may vary.

Experimental Protocol for Determining the Electrochemical Window

The is experimentally determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte solution and measuring the resulting current. The potential limits are typically defined as the potentials at which the current begins to increase significantly, indicating the onset of electrolyte oxidation or reduction.

4.1. Materials and Reagents

-

This compound (high purity, >99%)

-

Solvent (e.g., Acetonitrile, Propylene Carbonate), anhydrous grade

-

Working Electrode (e.g., Platinum disk, Glassy Carbon disk)

-

Reference Electrode (e.g., Ag/Ag⁺, Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

Electrochemical cell

-

Potentiostat

4.2. Procedure

-

Electrolyte Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a specific concentration (e.g., 0.1 M) inside an inert atmosphere glovebox to minimize water and oxygen contamination.

-

Cell Assembly: Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes.

-

Cyclic Voltammetry Measurement:

-

Place the electrolyte solution in the cell.

-

Perform a cyclic voltammetry scan over a wide potential range.

-

Start the scan from the open-circuit potential and sweep towards the anodic limit.

-

Reverse the scan direction and sweep towards the cathodic limit.

-

The scan rate is typically set between 20 and 100 mV/s.

-

-

Data Analysis:

-

Plot the measured current versus the applied potential.

-

Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in current is observed (a cutoff current density, e.g., 0.1 mA/cm², is often used to define the limits).

-

The electrochemical window is the difference between the anodic and cathodic limits.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the electrochemical window.

Factors Influencing the Electrochemical Window

Caption: Relationship between electrolyte components and the electrochemical window.

Conclusion

While specific quantitative data for the is not prominently available, a comprehensive understanding of its electrochemical behavior can be derived from the well-studied family of quaternary ammonium hexafluorophosphate salts. It is expected to possess a wide electrochemical window, making it a suitable supporting electrolyte for a variety of electrochemical studies. The anodic limit is dictated by the oxidation of the robust hexafluorophosphate anion, while the cathodic limit is determined by the reduction of the tripropylammonium cation. The precise determination of these limits requires careful experimental work using cyclic voltammetry under anhydrous conditions. The provided experimental protocol and understanding of influencing factors will aid researchers in effectively utilizing and characterizing this compound in their electrochemical systems.

References

Crystal Structure of Tripropylammonium Hexafluorophosphate: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tripropylammonium (B8586437) hexafluorophosphate (B91526), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public crystallographic data for tripropylammonium hexafluorophosphate, this paper presents a detailed examination of the closely related and structurally analogous compound, tetra-n-butylammonium hexafluorophosphate. The methodologies and structural features discussed herein provide a robust framework for understanding the crystallographic characteristics of this class of organic salts.

Quantitative Crystallographic Data

The crystallographic data for tetra-n-butylammonium hexafluorophosphate, serving as a proxy for this compound, are summarized in the table below. This data is essential for computational modeling, understanding intermolecular interactions, and predicting material properties.

| Parameter | Value |

| Chemical Formula | C₁₆H₃₆F₆NP |

| Formula Weight | 387.43 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | a = 9.4057 Å, b = 13.593 Å, c = 14.982 Å |

| α = 90.00°, β = 91.367°, γ = 90.00° | |

| Unit Cell Volume | 1913.7 ų |

| Z (Formula units per unit cell) | 4 |

| Calculated Density | 1.34 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293 K |

| R-factor | 0.1072 |

Data sourced from the crystallographic study of tetra-n-butylammonium hexafluorophosphate.[1]

Experimental Protocols

The successful determination of a crystal structure relies on meticulous experimental procedures. The following protocols are representative of the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of quaternary ammonium (B1175870) hexafluorophosphate salts.

Synthesis of this compound

A common method for the synthesis of this compound is through a salt metathesis reaction.

-

Preparation of Reactants : Equimolar amounts of tripropylammonium bromide and a hexafluorophosphate salt (e.g., potassium hexafluorophosphate) are dissolved separately in a minimal amount of a suitable solvent, such as ethanol (B145695) or acetonitrile.

-

Reaction : The two solutions are mixed and stirred at room temperature. The reaction typically results in the precipitation of the less soluble inorganic salt (e.g., potassium bromide).

-

Isolation : The precipitate is removed by filtration.

-

Purification : The filtrate, containing the desired this compound, is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step.

-

Solvent Selection : The purified this compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol (B130326) or an ethanol/ether mixture).

-

Slow Evaporation : The saturated solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting : Once well-formed single crystals of sufficient size are observed, they are carefully harvested from the solution.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing : The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental interactions within the crystal lattice.

References

An In-depth Technical Guide to the NMR and FTIR Spectroscopy of Tripropylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic characterization of tripropylammonium (B8586437) hexafluorophosphate (B91526) ([TPA][PF₆]). This ionic liquid finds applications in various fields, including electrochemistry and materials science, making a thorough understanding of its structural and vibrational properties essential. This document details experimental protocols, presents spectroscopic data in a structured format, and provides visual workflows for the synthesis and analysis of this compound.

Introduction

Tripropylammonium hexafluorophosphate is an organic salt consisting of a tripropylammonium cation and a hexafluorophosphate anion. The bulky and symmetric nature of the cation, combined with the non-coordinating properties of the hexafluorophosphate anion, imparts unique physicochemical characteristics to this ionic liquid. Spectroscopic techniques like NMR and FTIR are fundamental for confirming the identity, purity, and molecular environment of [TPA][PF₆].

Synthesis of this compound

The synthesis of this compound can be achieved through a metathesis reaction between a tripropylammonium halide (e.g., bromide or chloride) and a hexafluorophosphate salt, such as potassium or ammonium (B1175870) hexafluorophosphate. An alternative route involves the direct neutralization of tripropylamine (B89841) with hexafluorophosphoric acid.

A general synthetic workflow is outlined below:

Tripropylammonium Hexafluorophosphate: A Technical Guide to Safe Handling and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for tripropylammonium (B8586437) hexafluorophosphate (B91526). The following sections detail the physical and chemical properties, potential hazards, handling and storage procedures, and emergency response protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work safely with this compound.

Chemical and Physical Properties

Tripropylammonium hexafluorophosphate is a salt consisting of a tripropylammonium cation and a hexafluorophosphate anion. It is typically a white crystalline solid soluble in polar solvents.[1] While specific quantitative data for this compound is not consistently available in the public domain, the following table summarizes known properties and includes data from closely related alkylammonium hexafluorophosphate salts for reference.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₂₂F₆NP | [1] |

| Molecular Weight | 289.24 g/mol | [1] |

| CAS Number | 92416-28-9 | |

| Appearance | White crystalline solid | [1] |

| Melting Point | > 300 °C / 572 °F | Data for Tetramethylammonium hexafluorophosphate |

| Boiling Point | Data not available | |

| Solubility | Soluble in polar solvents.[1] Soluble in DMSO at 200 mg/mL. | |

| Thermal Stability | Stable up to approximately 240°C, above which decomposition can occur.[1] |

Hazard Identification and GHS Classification

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Primary Routes of Exposure:

-

Inhalation

-

Skin contact

-

Eye contact

-

Ingestion

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[2]

-

Skin: May cause skin irritation.[2]

-

Eyes: May cause serious eye irritation.[2]

-

Ingestion: The toxicological properties have not been fully investigated, but ingestion may cause irritation of the digestive tract.[3]

Upon decomposition, which can be initiated by heat or reaction with incompatible materials, toxic fumes such as hydrogen fluoride (B91410) may be released.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Use appropriate personal protective equipment (PPE) as detailed in Section 4.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

The compound is hygroscopic and sensitive to carbon dioxide; store accordingly to minimize exposure to moisture and air.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

-

Use in a well-ventilated laboratory, ideally within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen fluoride, nitrogen oxides, and oxides of phosphorus.[5]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE). Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up or vacuum the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Thermal decomposition can produce hydrogen fluoride, nitrogen oxides, and oxides of phosphorus.[5]

Toxicological and Ecological Information

Experimental Protocols

While specific experimental protocols for determining the safety data of this compound were not found, standard methodologies for assessing the hazards of chemical substances are outlined below.

Determination of Acute Oral Toxicity (e.g., OECD Guideline 423):

-

A single dose of the substance is administered orally to a group of fasted animals.

-

Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

The dose at which a certain percentage of the animals die (LD50) is determined to classify the substance's acute oral toxicity.

Determination of Skin Irritation (e.g., OECD Guideline 404):

-

A small amount of the substance is applied to a shaved patch of skin on a test animal.

-

The application site is observed for signs of irritation (redness, swelling, etc.) at specific intervals.

-

The severity of the irritation is scored to determine the substance's potential as a skin irritant.

Determination of Eye Irritation (e.g., OECD Guideline 405):

-

A small amount of the substance is instilled into the eye of a test animal.

-

The eye is observed for signs of irritation (redness, swelling, corneal opacity, etc.) at specific intervals.

-

The severity of the irritation is scored to determine the substance's potential as an eye irritant.

References

- 1. Buy this compound [smolecule.com]

- 2. Tetrapropylammonium hexafluorophosphate | C12H28F6NP | CID 82922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Ionic Conductivity of Tripropylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylammonium (B8586437) hexafluorophosphate (B91526) ([TPA][PF6]) is a room-temperature ionic liquid that has garnered interest for its potential applications as an electrolyte in various electrochemical systems, including batteries and capacitors. Its utility is fundamentally linked to its ability to transport ions, a property quantified by its ionic conductivity. This technical guide provides a comprehensive overview of the factors governing the ionic conductivity of [TPA][PF6], details the experimental methodologies for its characterization, and discusses its properties in the context of related alkylammonium hexafluorophosphate salts. While specific quantitative data for tripropylammonium hexafluorophosphate is not extensively available in public literature, this guide extrapolates expected behaviors and provides the necessary framework for its empirical investigation.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting a unique combination of properties including low volatility, high thermal stability, and intrinsic ionic conductivity.[1] this compound, [N(CH₂CH₂CH₃)₃H]⁺[PF₆]⁻, belongs to the protic ammonium (B1175870) subclass of ILs. The ionic conductivity of these materials is a critical parameter for their application in electrochemical devices, where they can serve as the charge-carrying medium.[1] Understanding the factors that influence the mobility of the tripropylammonium cation and the hexafluorophosphate anion is paramount for designing and optimizing such systems.

The hexafluorophosphate anion ([PF₆]⁻) is known for its chemical and electrochemical stability, contributing to a wide electrochemical window for the ionic liquid.[2] The tripropylammonium cation, with its intermediate alkyl chain length, influences the viscosity and ion-pairing within the liquid, which are key determinants of ionic conductivity.

Physicochemical Properties and Ionic Conductivity

The ionic conductivity (σ) of an electrolyte is determined by the number of charge carriers (n), their charge (q), and their mobility (μ), as described by the equation:

σ = n * q * μ

For an ionic liquid like this compound, the charge carriers are the constituent ions. Their mobility is primarily influenced by the viscosity of the medium and the extent of ion pairing.

Expected Ionic Conductivity Behavior

While specific ionic conductivity data for this compound is sparse in the literature, we can infer its likely behavior based on trends observed for other tetraalkylammonium hexafluorophosphate salts.[3] Generally, the ionic conductivity of these salts is inversely related to the size of the cation. Smaller cations tend to lead to higher conductivity due to lower viscosity and potentially weaker ion pairing. Therefore, the conductivity of this compound is expected to be higher than that of its tetrabutylammonium (B224687) counterpart and lower than that of smaller ammonium salts.

The conductivity of ionic liquids is also highly dependent on temperature. As temperature increases, viscosity decreases, leading to a corresponding increase in ionic mobility and, consequently, higher ionic conductivity. This relationship is often described by the Vogel-Tammann-Fulcher (VTF) equation.[4]

Data on Related Compounds

To provide context, the table below summarizes ionic conductivity data for related hexafluorophosphate salts. This data can serve as a benchmark for researchers investigating this compound.

| Compound | Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (S/cm) |

| Sodium Hexafluorophosphate (NaPF₆) | Organic Carbonates | 0.1 | 20 | ~0.008 |

| Sodium Hexafluorophosphate (NaPF₆) | Organic Carbonates | 1.0 | 20 | ~0.010 |

| Sodium Hexafluorophosphate (NaPF₆) | Organic Carbonates | 3.0 | 20 | ~0.006 |

| 1-butyl-3-methylimidazolium Hexafluorophosphate (BmImPF₆) | Polymer Electrolyte | 50 wt% | Ambient | (1.47 ± 0.02) × 10⁻⁴ |

Note: The data presented is for comparative purposes and is derived from studies on related compounds.[4][5] Experimental conditions significantly impact these values.

Experimental Protocols for Measuring Ionic Conductivity

Accurate determination of ionic conductivity is crucial for evaluating the potential of this compound as an electrolyte. The primary method for this measurement is Electrochemical Impedance Spectroscopy (EIS).

Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the bulk resistance of the ionic liquid, from which the ionic conductivity can be calculated.

Materials and Equipment:

-

This compound sample

-

Conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) of known geometry (cell constant)

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Temperature-controlled environment (e.g., oven or environmental chamber)

-

Inert gas supply (e.g., Argon or Nitrogen) for measurements under anhydrous conditions

Procedure:

-

Cell Preparation: The conductivity cell is thoroughly cleaned and dried. The distance between the electrodes and their surface area must be precisely known to determine the cell constant (L/A, where L is the distance between electrodes and A is the electrode area).

-

Sample Loading: The this compound is loaded into the conductivity cell in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption, which can significantly affect conductivity.[2]

-

Temperature Equilibration: The cell is placed in a temperature-controlled environment and allowed to equilibrate at the desired measurement temperature.

-

EIS Measurement:

-

A small amplitude AC voltage (typically 5-10 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

The impedance of the system is measured at each frequency.

-

-

Data Analysis:

-

The impedance data is plotted on a Nyquist plot (Z'' vs. Z').

-

The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

-

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = (1/R) * (L/A)

Safety Precautions: Hexafluorophosphate salts can release toxic and corrosive hydrogen fluoride (B91410) (HF) gas upon contact with moisture or at elevated temperatures.[2] All handling should be performed in a well-ventilated fume hood or glovebox, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Factors Influencing Ionic Conductivity

The ionic conductivity of this compound is a complex property influenced by several interrelated factors. Understanding these relationships is key to tuning the material for specific applications.

Caption: Relationship between key factors influencing the ionic conductivity of this compound.

Experimental Workflow for Ionic Conductivity Determination

The systematic investigation of the ionic conductivity of this compound involves a series of well-defined steps, from sample preparation to data analysis.

References

- 1. Buy this compound [smolecule.com]

- 2. Lithium Hexafluorophosphate: A Crucial Compound in Modern Electrochemistry_Chemicalbook [chemicalbook.com]

- 3. Tetrapropylammonium hexafluorophosphate | 12110-21-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tripropylammonium Hexafluorophosphate as a Battery Electrolyte

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylammonium (B8586437) hexafluorophosphate (B91526) (TPAHPF6) is an ionic liquid that has garnered attention as a potential electrolyte component in advanced battery systems. Its non-flammable nature, thermal stability, and reasonably high ionic conductivity make it a promising candidate for enhancing the safety and performance of lithium-ion and other next-generation batteries. These application notes provide a comprehensive overview of the properties of TPAHPF6 and detailed protocols for its use as a battery electrolyte.

Ionic liquids (ILs) are salts that are in a liquid state at or near room temperature. They are composed entirely of ions and exhibit unique properties such as low volatility, high thermal stability, and a wide electrochemical window.[1][2] These characteristics make them attractive alternatives to conventional organic solvent-based electrolytes, which are often flammable and have limited electrochemical stability.[1][2] The hexafluorophosphate (PF6⁻) anion is known for its stability and its role in forming a stable solid electrolyte interphase (SEI) on electrode surfaces, which is crucial for long-term battery cycling.[3]

Physicochemical and Electrochemical Properties

The performance of an electrolyte is dictated by its physical and electrochemical properties. While specific data for tripropylammonium hexafluorophosphate is not abundantly available in public literature, we can infer its likely characteristics based on the properties of similar ammonium-based ionic liquids and hexafluorophosphate salts.

Data Presentation

| Property | Typical Value Range (for similar ILs) | Significance in Batteries |

| Ionic Conductivity (σ) | 1 - 10 mS/cm at room temperature | Facilitates efficient ion transport between the anode and cathode, impacting power density. |

| Electrochemical Stability Window (ESW) | 4.0 - 5.5 V vs. Li/Li⁺ | Determines the operating voltage range of the battery; a wider window allows for the use of high-voltage electrode materials.[4][5] |

| Viscosity (η) | 50 - 150 mPa·s at room temperature | Affects ionic mobility; lower viscosity generally leads to higher ionic conductivity. |

| Density (ρ) | 1.2 - 1.5 g/cm³ at room temperature | Important for calculating the total weight and energy density of the battery. |

| Thermal Stability (Td) | > 300 °C | Crucial for battery safety, preventing thermal runaway. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of TPAHPF6, preparation of the electrolyte, and assembly and testing of a battery cell.

Synthesis of this compound (TPAHPF6)

Objective: To synthesize this compound via a metathesis reaction.

Materials:

-

Hydrobromic acid (HBr)

-

Potassium hexafluorophosphate (KPF6)

-

Dichloromethane (B109758) (CH2Cl2)

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware (beakers, flasks, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Neutralization: React tripropylamine with hydrobromic acid in a 1:1 molar ratio in an ice bath to form tripropylammonium bromide. The reaction is exothermic and should be performed with caution.

-

Dissolution: Dissolve the resulting tripropylammonium bromide in deionized water. In a separate container, dissolve an equimolar amount of potassium hexafluorophosphate in deionized water.

-

Metathesis Reaction: Slowly add the KPF6 solution to the tripropylammonium bromide solution while stirring vigorously. A white precipitate of potassium bromide (KBr) will form.

-

Extraction: Extract the aqueous solution with dichloromethane multiple times to transfer the TPAHPF6 into the organic phase.

-

Washing: Wash the combined organic phases with deionized water to remove any remaining KBr and other water-soluble impurities.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the pure this compound ionic liquid.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Preparation of TPAHPF6-based Electrolyte

Objective: To prepare a 1 M solution of a lithium salt in a TPAHPF6-based electrolyte.

Materials:

-

This compound (TPAHPF6), synthesized and dried

-

Lithium hexafluorophosphate (LiPF6), battery grade

-

Ethylene (B1197577) carbonate (EC), battery grade

-

Dimethyl carbonate (DMC), battery grade

-

Glovebox with an inert atmosphere (e.g., argon)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Solvent Preparation: Inside an argon-filled glovebox, prepare a 1:1 (v/v) mixture of ethylene carbonate and dimethyl carbonate.

-

Dissolution of TPAHPF6: Dissolve the desired amount of TPAHPF6 in the EC:DMC solvent mixture. For example, to prepare a 0.5 M TPAHPF6 solution, dissolve the corresponding molar mass of TPAHPF6 in the solvent.

-

Addition of Lithium Salt: Slowly add the required amount of LiPF6 to the TPAHPF6/EC:DMC solution to achieve the desired final concentration (e.g., 1 M). Stir the mixture until the LiPF6 is completely dissolved.

-

Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent moisture contamination.

Battery Assembly and Electrochemical Testing

Objective: To assemble a coin cell and evaluate the electrochemical performance of the TPAHPF6-based electrolyte.

Materials:

-

Prepared TPAHPF6-based electrolyte

-

Lithium iron phosphate (B84403) (LFP) cathode

-

Lithium metal anode

-

Celgard separator

-

Coin cell components (CR2032)

-

Coin cell crimper

-

Battery cycler

-

Potentiostat/Galvanostat for electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV)

Procedure:

-

Cell Assembly (inside a glovebox):

-

Place the cathode at the bottom of the coin cell case.

-

Add a few drops of the TPAHPF6-based electrolyte to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte to wet the separator.

-

Place the lithium metal anode on top of the separator.

-

Place a spacer disk and a spring on top of the anode.

-

Seal the coin cell using a crimper.

-

-

Electrochemical Testing:

-

Cyclic Voltammetry (CV): Perform CV to determine the electrochemical stability window of the electrolyte. A typical scan range would be from the open-circuit voltage (OCV) to a lower and upper potential limit (e.g., 2.5 V to 4.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).

-

Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, C/5, 1C) between defined voltage limits (e.g., 2.5 V to 4.2 V for LFP) to evaluate the capacity, coulombic efficiency, and cycling stability.[6][7][8]

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to investigate the interfacial resistance and charge transfer kinetics.

-

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Protocol for preparing a TPAHPF6-based battery electrolyte.

Caption: Workflow for battery assembly and electrochemical testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. electrochem.org [electrochem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

Application Notes and Protocols: Tripropylammonium Hexafluorophosphate in Electrochemical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tripropylammonium (B8586437) hexafluorophosphate (B91526) (TPAHP) in electrochemical research. Due to the limited availability of specific quantitative data for tripropylammonium hexafluorophosphate in published literature, data for analogous tetra-alkylammonium and imidazolium (B1220033) hexafluorophosphate salts are included for comparative purposes and to provide researchers with valuable reference points.

General Information

This compound, an organic salt, consists of a tripropylammonium cation and a hexafluorophosphate anion.[1] It typically presents as a white crystalline solid soluble in polar solvents, making it a suitable candidate for various electrochemical applications.[1] The hexafluorophosphate anion is known for its high stability and non-coordinating nature, which is a desirable characteristic for electrolytes in electrochemical systems.[1]

Chemical Structure:

-

Cation: Tripropylammonium ((CH₃CH₂CH₂)₃NH⁺)

-

Anion: Hexafluorophosphate (PF₆⁻)

Physicochemical and Electrochemical Properties

Table 1: Ionic Conductivity of Hexafluorophosphate-Based Electrolytes

| Cation | Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (S/cm) |

| 1-Butyl-3-methylimidazolium | None (Neat) | - | Ambient | (1.47 ± 0.02) x 10⁻⁴ |

| Sodium | Propylene (B89431) Carbonate | 1 | 20-60 | Varies with temperature |

| Sodium | Propylene Carbonate | 3 | 20-60 | Varies with temperature |

Note: Data for 1-butyl-3-methylimidazolium hexafluorophosphate and sodium hexafluorophosphate are provided as representative examples of hexafluorophosphate-based electrolytes.

Table 2: Electrochemical Stability Window of Hexafluorophosphate-Based Electrolytes

| Cation | Solvent | Supporting Electrolyte | Electrochemical Window (V) |

| Sodium | Propylene Carbonate | NaPF₆ (1 M) | 5.3 |

| Sodium | Propylene Carbonate | NaPF₆ (3 M) | 6.3 |

Note: The electrochemical stability window is a critical parameter indicating the voltage range within which the electrolyte remains stable without undergoing decomposition.

Table 3: Diffusion Coefficients of Ions in Hexafluorophosphate-Based Electrolytes

| Ion | Solvent | Salt | Concentration (M) | Diffusion Coefficient (cm²/s) |

| Li⁺ | Ethylene Carbonate:Diethyl Carbonate (1:1 v/v) | LiPF₆ | 0.1 - 2 | Decreases with increasing concentration |

| Na⁺ | Ethylene Carbonate:Diethyl Carbonate (1:1 v/v) | NaPF₆ | 0.1 - 2 | Decreases with increasing concentration |

Note: Diffusion coefficients are crucial for understanding ion transport within the electrolyte, which directly impacts the performance of electrochemical devices.

Synthesis of this compound

A common method for synthesizing this compound involves a two-step process: the formation of a tripropylammonium halide followed by an anion exchange reaction.

Synthesis workflow for this compound.

Experimental Protocols

The following are generalized protocols for common electrochemical experiments that can be adapted for use with this compound.

Preparation of an Electrolyte Solution

Objective: To prepare a solution of this compound in an appropriate solvent for electrochemical testing.

Materials:

-

This compound (TPAHP)

-

Anhydrous solvent (e.g., acetonitrile, propylene carbonate)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere glovebox (recommended due to the hygroscopic nature of many ionic liquids and solvents)

Protocol:

-

Inside an inert atmosphere glovebox, accurately weigh the desired amount of TPAHP.

-

Transfer the TPAHP to a clean, dry volumetric flask.

-

Add a portion of the anhydrous solvent to the volumetric flask.

-

Cap the flask and stir the mixture using a magnetic stirrer until the TPAHP is completely dissolved.

-

Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

-

Cap and invert the flask several times to ensure a homogeneous solution.

-

The electrolyte is now ready for use in electrochemical cells.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the TPAHP electrolyte.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or a silver pseudo-reference electrode)

-

Counter electrode (e.g., platinum wire or mesh)

-

Prepared TPAHP electrolyte solution

Experimental workflow for cyclic voltammetry.

Protocol:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry, then rinse with deionized water and the electrolyte solvent, and dry thoroughly.

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Fill the cell with the TPAHP electrolyte solution, ensuring the electrodes are appropriately immersed.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, vertex potentials (spanning a wide range to find the stability limits), and the scan rate (e.g., 50-100 mV/s).

-

Run the cyclic voltammetry scan.

-

The electrochemical stability window is determined by observing the potentials at which a significant increase in current occurs, corresponding to the oxidation and reduction of the electrolyte.

Ionic Conductivity Measurement

Objective: To measure the ionic conductivity of the TPAHP electrolyte.

Materials:

-

Conductivity meter with a suitable probe

-

Temperature-controlled environment (e.g., water bath or oven)

-

Prepared TPAHP electrolyte solution

Protocol:

-

Calibrate the conductivity meter using standard solutions of known conductivity.

-

Place the TPAHP electrolyte solution in the temperature-controlled environment and allow it to equilibrate to the desired temperature.

-

Immerse the conductivity probe into the electrolyte solution.

-

Record the conductivity reading once it has stabilized.

-

Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.

Applications in Drug Development